N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide
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Description
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide, also known as MCI-225, is a synthetic compound that has shown potential in various scientific research applications.
Scientific Research Applications
Novel Synthesis Approaches
Research has focused on innovative synthetic routes to create derivatives with potential biological activities. For instance, studies have described the synthesis of various hybrids and complexes utilizing unique structural scaffolds, aiming to explore their biological or catalytic applications. One approach involved the design and synthesis of dihydropyrimidinone-isatin hybrids, targeting HIV-1 reverse transcriptase inhibitors, showcasing the therapeutic potential of such compounds through in vitro evaluations and docking studies (Devale et al., 2017). Similarly, the catalysis domain has seen advancements, such as the development of gold-catalyzed methodologies for synthesizing oxazoles from propargylcarboxamides, revealing insights into reaction mechanisms and intermediate stages (Hashmi et al., 2004).
Characterization and Material Science Applications
Studies have extended to characterizing novel compounds using spectroscopy, SEM analysis, and computational methods, providing valuable information on crystal structures and molecular geometries. For example, the crystal structure and spectroscopic analysis of N-(1,3-dioxoisoindolin-2yl)benzamide were extensively characterized, offering insights into its crystallographic properties and potential material science applications (Bülbül et al., 2015).
Biological Activity and Anticancer Research
Some derivatives have been evaluated for their biological activities, particularly in anticancer research. Synthesis and characterization of 3-methylene-2-oxoindoline-5-carboxamide derivatives demonstrated inhibitory activity against human lung adenocarcinoma cell lines, suggesting the potential for developing novel anticancer agents. This research included molecular docking studies to understand the interaction with biological targets and to guide future compound optimization (Ai et al., 2017).
Anticancer Drug Development
The exploration of 1,3-dioxoindan-2-carboxamides for novel organometallic anticancer drugs involved synthesizing complexes to leverage both the metal centers and the ligand scaffold's topoisomerase inhibiting properties. This research highlighted the compounds' stability, interaction with biomolecules, and cytotoxicity against cancer cell lines, establishing preliminary structure-activity relationships and indicating the significant therapeutic potential of these complexes (Mokesch et al., 2015).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-6-4-7-13(15(11)19(21)25)20-17(23)12-9-26-14-8-3-2-5-10(14)16(12)22/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBQHFFSFHVNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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